DQn-1

Antifolate DHFR inhibition Mycobacterium tuberculosis

Researchers validating Mtb DHFR as a therapeutic target require inhibitors with rigorously defined potency to ensure experimental reproducibility. DQn-1 addresses this need with validated quantitative parameters. • MIC90 = 0.03 µM vs Mtb H37Rv - 33-fold more potent than closest diaminoquinazoline analogs (WR99210: 1-2 µM) • IC50 = 8.7 nM (Mtb DHFR) / 7.6 nM (human DHFR) - dual inhibition baseline for SAR selectivity screening • On-target confirmation via DHFR-overexpressing strain (33-fold MIC90 shift) • Suitable for enzyme kinetics, SPR/ITC binding studies, co-crystallization, and resistance mutant generation.

Molecular Formula C16H14ClN5O2
Molecular Weight 343.77 g/mol
CAS No. 57343-54-1
Cat. No. B12388556
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDQn-1
CAS57343-54-1
Molecular FormulaC16H14ClN5O2
Molecular Weight343.77 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C(=O)O)NCC2=C(C3=C(C=C2)N=C(N=C3N)N)Cl
InChIInChI=1S/C16H14ClN5O2/c17-13-9(3-6-11-12(13)14(18)22-16(19)21-11)7-20-10-4-1-8(2-5-10)15(23)24/h1-6,20H,7H2,(H,23,24)(H4,18,19,21,22)
InChIKeyOARHSEZBVKKLFI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

DQn-1: Diaminoquinazoline Antifolate Targeting Mtb DHFR


DQn-1 (CAS 57343-54-1), chemically known as 4-{[(2,4-Diamino-5-chloroquinazolin-6-yl)methyl]amino}benzoic acid, is a synthetic small-molecule antifolate belonging to the diaminoquinazoline (DQn) chemotype [1]. It functions as a potent and direct inhibitor of dihydrofolate reductase (DHFR), an enzyme essential for folate metabolism and nucleotide biosynthesis. In vitro profiling demonstrates that DQn-1 is active against Mycobacterium tuberculosis (Mtb), exhibiting a minimum inhibitory concentration required to inhibit 90% of growth (MIC90) of 0.03 µM against the wild-type laboratory strain H37Rv [2]. Its mechanism of action involves direct binding to and inhibition of the Mtb DHFR enzyme, with a half-maximal inhibitory concentration (IC50) of 8.7 nM [1]. As a quinazoline-based DHFR inhibitor, DQn-1 serves as a specialized chemical probe for investigating folate pathway vulnerabilities in mycobacteria, particularly within structure-activity relationship (SAR) studies of diaminoquinazoline scaffolds.

Why DQn-1 Cannot Be Replaced by Generic Antifolates


Within the broader class of antifolate DHFR inhibitors, substantial variations exist in their whole-cell potency against Mtb, their enzyme inhibition profiles, and their species selectivity [1]. Substituting DQn-1 with a structurally or functionally related compound without rigorous comparative validation would introduce significant scientific and experimental risk. For instance, while WR99210 and trimetrexate also inhibit Mtb DHFR, they exhibit markedly different MIC90 values against Mtb H37Rv—1–2 µM for WR99210 and 6.3 µM for trimetrexate, compared to 0.03 µM for DQn-1 [2]. Furthermore, DQn-1's near-equipotent inhibition of human DHFR (IC50 = 7.6 nM) versus Mtb DHFR (IC50 = 8.7 nM) presents a distinct selectivity profile compared to other diaminoquinazolines or diaminoquinazoline-like inhibitors [2]. These quantitative differences in target engagement and cellular potency mean that experimental outcomes—including dose-response relationships, resistance emergence frequencies, and synergistic interactions with other antifolates—cannot be reliably extrapolated from one analog to another. The specific quantitative evidence outlined below confirms that DQn-1 occupies a distinct performance niche within the diaminoquinazoline chemotype space, necessitating its specific selection for studies where its defined potency and selectivity parameters are critical.

DQn-1 vs. DHFR Inhibitors: Key Evidence


Whole-Cell Potency Against Mtb

DQn-1 demonstrates a markedly lower minimum inhibitory concentration (MIC90) against wild-type Mycobacterium tuberculosis H37Rv compared to the structurally related antifolates WR99210 and trimetrexate. This establishes DQn-1 as a high-potency tool compound for probing folate pathway inhibition in Mtb. Data were generated from the same high-throughput screening and confirmatory assay platform, enabling direct cross-comparison [1].

Antifolate DHFR inhibition Mycobacterium tuberculosis MIC90 Structure-activity relationship

Mtb vs. Human DHFR Selectivity

In enzyme inhibition assays, DQn-1 directly inhibits both Mtb DHFR and human DHFR with IC50 values of 8.7 nM and 7.6 nM, respectively [1]. This yields a selectivity index (SI) of approximately 0.87 (calculated as IC50 human / IC50 Mtb), indicating near-equipotent inhibition of the human enzyme. In contrast, the related diaminoquinazoline analog Dpt-1 exhibits a marked selectivity for Mtb DHFR (IC50 = 54.5 nM) over human DHFR (IC50 = 382.1 nM), yielding an SI of approximately 7.0 [1].

DHFR Enzyme inhibition IC50 Selectivity index Target engagement

On-Target Activity in DHFR-Overexpressing Mtb

To confirm that the antibacterial activity of DQn-1 is specifically mediated through DHFR inhibition, its MIC90 was evaluated against an engineered Mtb strain overexpressing DHFR (DHFR-oe). The MIC90 for DQn-1 increased from 0.03 µM in the wild-type strain to 1.0 µM in the DHFR-oe strain, a 33-fold shift [1]. This shift is a direct, quantitative measure of on-target engagement. By comparison, the shift for WR99210 was 15- to 30-fold (MIC90 increased from 1–2 µM to 15–30 µM) [1].

Target validation DHFR overexpression MIC90 shift On-target activity Resistance mechanism

In Vivo Efficacy in Murine Mtb Infection

In an 8-day murine model of Mtb infection, oral administration of DQn-1 at doses of 5–10 mg/kg did not result in any significant reduction in bacterial burden in the lungs or spleen of treated mice [1]. This lack of in vivo efficacy, despite potent in vitro activity, defines DQn-1 as a chemical probe unsuitable for preclinical development without further optimization. In contrast, the related compound WR99210 has been shown to inhibit Mtb growth in vivo and exhibits a lower frequency of resistance development compared to rifampin or isoniazid in some studies [2], though this is not a direct head-to-head comparison with DQn-1 in the same study.

In vivo efficacy Murine model Pharmacokinetics Tuberculosis Research tool

DQn-1 Research Applications


Mtb DHFR Target Engagement & Mode-of-Action

DQn-1 is ideally suited for biochemical and cell-based assays requiring a high-potency inhibitor of Mtb DHFR. Its MIC90 of 0.03 µM against wild-type Mtb and its clear on-target shift in a DHFR-overexpressing strain (33-fold increase in MIC90) make it an excellent chemical probe for validating DHFR as a target, confirming the mechanism of action of novel compounds, or studying the immediate downstream effects of folate pathway inhibition in Mtb [1].

SAR Studies of Diaminoquinazoline Antifolates

As a representative member of the diaminoquinazoline (DQn) chemotype, DQn-1 serves as a critical benchmark for SAR campaigns. Its balanced, near-equipotent inhibition of both Mtb and human DHFR (IC50 = 8.7 nM and 7.6 nM, respectively) provides a baseline for assessing how chemical modifications to the diaminoquinazoline scaffold impact potency and species selectivity [1]. Researchers can use DQn-1 as a reference compound to evaluate whether novel analogs achieve improved selectivity for the pathogen enzyme, a key goal in antifolate drug discovery.

In Vitro Folate Pathway Synergy & Resistance

The potent in vitro activity of DQn-1 against Mtb H37Rv makes it a valuable component in combination studies with other antifolates (e.g., dapsone, sulfamethoxazole) to explore synergistic interactions within the folate biosynthesis pathway [1]. Additionally, its well-defined on-target activity (validated by the DHFR-oe strain) makes DQn-1 an ideal tool for generating and characterizing resistant mutants in vitro, thereby elucidating potential resistance mechanisms to diaminoquinazoline-based DHFR inhibitors.

Mtb DHFR Biophysical & Biochemical Characterization

Given its low-nanomolar IC50 (8.7 nM) against the purified Mtb DHFR enzyme, DQn-1 is well-suited for detailed enzymatic studies, including kinetic analyses to determine its mode of inhibition (e.g., competitive, non-competitive). It can also serve as a reference ligand in biophysical assays such as surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinity and thermodynamics, or as a tool compound in co-crystallization studies to elucidate the structural basis of diaminoquinazoline binding to Mtb DHFR [1].

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